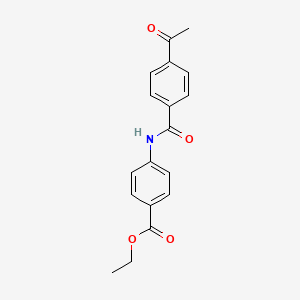

Ethyl 4-(4-acetylbenzamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(4-acetylbenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-3-23-18(22)15-8-10-16(11-9-15)19-17(21)14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTLFNJKDSCURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 4 Acetylbenzamido Benzoate and Its Analogues

Retrosynthetic Analysis and Key Intermediates for Ethyl 4-(4-acetylbenzamido)benzoate

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This bond links the 4-aminobenzoyl portion to the 4-acetylbenzoyl moiety. This disconnection points to two primary building blocks: ethyl 4-aminobenzoate (B8803810) and 4-acetylbenzoic acid.

The synthesis, therefore, hinges on the successful preparation and subsequent coupling of these two intermediates. The following subsections will detail the common synthetic routes to obtain these precursors.

Approaches to 4-Aminobenzoate Ester Precursors

Ethyl 4-aminobenzoate, also known as benzocaine (B179285), is a crucial intermediate. There are two principal methods for its synthesis.

The direct esterification of 4-aminobenzoic acid with ethanol (B145695) is a straightforward method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux to drive the equilibrium towards the product. The use of a water-carrying agent can also be employed to remove the water formed during the reaction, thus improving the yield. google.com

A variation of this involves the use of a solid catalyst, which can simplify the work-up procedure as the catalyst can be easily filtered off. google.com Another approach is transesterification, where an existing alkyl aminobenzoate is reacted with a different alcohol in the presence of a suitable catalyst. google.comgoogle.com

An alternative and widely used method is the reduction of ethyl 4-nitrobenzoate. orgsyn.org This two-step process begins with the nitration of benzoic acid, followed by esterification to yield ethyl 4-nitrobenzoate. The nitro group is then reduced to an amine.

Several reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide is a common and efficient method. orgsyn.org Other reducing systems include tin and hydrochloric acid, or iron in the presence of an acid. orgsyn.org A method using indium powder and ammonium (B1175870) chloride in aqueous ethanol has also been reported as an environmentally safer alternative. orgsyn.org

| Method | Starting Material | Reagents | Key Features | Reference |

| Esterification | 4-Aminobenzoic Acid | Ethanol, Acid Catalyst | Direct, equilibrium-driven | google.com |

| Transesterification | Alkyl Aminobenzoate | Alcohol, Catalyst | Catalyst-dependent | google.comgoogle.com |

| Reduction | Ethyl 4-Nitrobenzoate | Pd/C, H2 or other reducing agents | Two-step process, high yield | orgsyn.orgorgsyn.org |

Synthesis of 4-Acetylbenzoyl Chloride Derivatives

The second key intermediate is 4-acetylbenzoic acid, which is typically activated as its acid chloride, 4-acetylbenzoyl chloride, to facilitate the amide bond formation. The synthesis of 4-acetylbenzoyl chloride generally starts from 4-acetylbenzoic acid.

4-Acetylbenzoic acid can be prepared through the oxidation of 4-ethylacetophenone. The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often used in an inert solvent like benzene (B151609), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.com Oxalyl chloride is another effective reagent for this transformation. orgsyn.org

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 4-Acetylbenzoyl chloride | 31076-84-3 | C₉H₇ClO₂ | 182.60 g/mol |

| 4-Benzoylbenzoyl chloride | 39148-58-8 | C₁₄H₉ClO₂ | 244.67 g/mol |

Strategies for Amide Bond Formation between Anilines and Carboxylic Acid Derivatives

The final and crucial step in the synthesis of this compound is the formation of the amide bond between ethyl 4-aminobenzoate and 4-acetylbenzoyl chloride. This is a nucleophilic acyl substitution reaction. youtube.com

The reaction is typically carried out by adding the 4-acetylbenzoyl chloride to a solution of ethyl 4-aminobenzoate in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. youtube.com Pyridine is a common choice for both the solvent and the base.

Alternatively, coupling reagents can be used to facilitate the direct reaction between 4-acetylbenzoic acid and ethyl 4-aminobenzoate. nih.govd-nb.info Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Other reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) have also been shown to be effective for amide bond formation with low epimerization. organic-chemistry.org Boron-based reagents have also been explored for direct amidation reactions. acs.org

Optimized Reaction Conditions and Procedural Variations

Optimizing the reaction conditions for the synthesis of this compound is crucial for achieving high yields and purity. For the amide bond formation step, the choice of solvent, base, and temperature can significantly impact the outcome.

In the case of using an acid chloride, the slow addition of the acid chloride to the amine solution at a controlled temperature, often at 0 °C to room temperature, is generally preferred to minimize side reactions. The stoichiometry of the reactants is also important, with a slight excess of the amine sometimes used to ensure complete consumption of the more valuable acid chloride.

When using coupling reagents, the reaction conditions will depend on the specific reagent system employed. For instance, EDC/HOBt couplings are typically performed in aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov

Solvent Systems and Temperature Control for Amidation

The choice of solvent and the precise control of temperature are critical factors in the amidation reaction to produce this compound. The solvent must be capable of dissolving the reactants, in this case, a carboxylic acid and an amine, and should be inert to the reaction conditions. Common solvents for such reactions include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and aromatic hydrocarbons like toluene (B28343) or xylene. google.com

For instance, in the synthesis of related amide-benzoate structures, the use of a hydrocarbon solvent like toluene or xylene can help maintain a reflux, which keeps the reactants within the reaction mixture and improves efficiency. google.com However, this necessitates an additional step to remove the solvent from the final product. google.com Temperature control is equally important. Amidation reactions are often heated to increase the reaction rate, but excessive heat can lead to side reactions and decomposition of the product. In some cases, reactions are conducted at elevated temperatures, such as 120°C or higher, to drive the reaction to completion. google.com For reactions involving volatile starting materials like ethyl 4-aminobenzoate, careful temperature management and equipment design are necessary to prevent loss of the reagent. google.com This can include keeping all parts of the reaction apparatus above the melting point of the reactant to prevent solidification and deposition. google.com

Table 1: Solvent and Temperature Considerations in Amidation

| Parameter | Considerations | Examples of Application |

|---|

| Solvent Selection | - Solubility of reactants

Catalytic Approaches in Ester and Amide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering more efficient and environmentally friendly routes to amides and esters. Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk Catalytic approaches, however, can proceed with only a small amount of a catalyst, improving atom economy. strath.ac.uk

Several catalytic systems have been developed for amide bond formation. These include:

Palladium-catalyzed cross-coupling: This method allows for the reaction between aryl esters and anilines to form amides under relatively mild conditions. acs.org It works by activating the C–O bond of the ester. acs.org

Group (IV) metal alkoxides: Catalytic systems using metal alkoxides like zirconium(IV) tert-butoxide, in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can facilitate the exchange of an ester group to an amide. nih.gov

Organocatalysis: N-heterocyclic carbenes (NHCs) have been explored as organocatalysts for amidation, providing a metal-free alternative. strath.ac.uk

Manganese(I)-pincer complexes: These catalysts have shown effectiveness in the aminolysis of esters with a low catalyst loading. mdpi.com

Nickel/NHC systems: A combination of a nickel catalyst and an N-heterocyclic carbene ligand can be used for the direct amidation of methyl esters without the need for an external base. mdpi.com

These catalytic methods offer advantages over traditional synthesis routes by often requiring milder conditions, offering higher chemoselectivity, and being applicable to a broad range of substrates. nih.govmdpi.com

Table 2: Catalytic Systems for Amide Synthesis

| Catalytic System | Description | Key Advantages |

|---|---|---|

| Palladium-catalyzed cross-coupling acs.org | Couples aryl esters and anilines. | High yields for diverse products. |

| Group (IV) metal alkoxides with activators nih.gov | Uses catalysts like Zr(Ot-Bu)₄ with additives such as HOAt. | Efficient for a wide range of esters and amines without byproduct removal. |

| Organocatalysis (e.g., NHCs) strath.ac.uk | Employs N-heterocyclic carbenes as metal-free catalysts. | More atom-economical and sustainable. |

| Manganese(I)-pincer complexes mdpi.com | Effective for aminolysis of esters. | Low catalyst loading required. |

| Nickel/NHC systems mdpi.com | Combines a nickel catalyst with an NHC ligand. | Enables direct amidation of methyl esters without a base. |

Purification Techniques for Synthesized Compounds

The purification of the synthesized this compound is a crucial step to obtain a product of high purity. Common techniques for purifying amide compounds include recrystallization, distillation, and chromatography. researchgate.net

Recrystallization: This is often the method of choice for solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. researchgate.net Suitable solvents for amides can include polar solvents like ethanol or acetonitrile. researchgate.net

Chromatography: Flash chromatography is a widely used technique for purifying reaction mixtures. biotage.com For polar amide compounds, reversed-phase flash purification might be employed. biotage.com In some cases, specialized techniques like using a strong cation exchange (SCX) media can be effective for capturing and then releasing the desired product. biotage.com

Distillation: For liquid amides or those that can be distilled without decomposition, distillation can be a viable purification method. patsnap.com However, care must be taken as some by-products, such as hydrofluoric acid amine salts in certain reactions, can sublimate and contaminate the distillate or clog the distillation column. patsnap.com

Washing and Extraction: Simple washing with water or brine can remove water-soluble impurities. orgsyn.org Liquid-liquid extraction is also a common method to separate the product from the reaction mixture. nih.gov

The choice of purification method depends on the physical properties of the target compound (solid or liquid), its stability, and the nature of the impurities present. researchgate.netgoogle.com

Derivatization Strategies and Analogue Synthesis

Modification of the Ester Moiety

The ethyl ester group of this compound can be readily modified. One common strategy is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group. This can be achieved by reacting the ethyl ester with a different alcohol in the presence of a suitable catalyst. For example, the ethyl group can be replaced by a butyl group. google.com

Another approach is the hydrolysis of the ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of alcohols or amines to generate a new series of esters or amides, respectively. Furthermore, the amino group of the original ethyl 4-aminobenzoate can be derivatized prior to the amidation step. For instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide, which can then be used to synthesize various heterocyclic derivatives. orientjchem.org

Structural Diversification of the Acetylbenzoyl Amide Segment

The 4-acetylbenzoyl amide portion of the molecule provides numerous opportunities for structural diversification. The acetyl group, a ketone, can undergo a variety of chemical transformations. For example, it can be reduced to a secondary alcohol, or it can serve as a handle for further carbon-carbon bond-forming reactions.

The aromatic ring of the benzoyl group can also be substituted with various functional groups to explore structure-activity relationships. This can be achieved by starting with a substituted 4-acetylbenzoic acid derivative in the initial amidation reaction.

Synthesis of Related Scaffolds with Similar Amide-Benzoate Architectures

The general amide-benzoate architecture is a common motif in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of related scaffolds can be achieved by varying the core building blocks. For example, instead of ethyl 4-aminobenzoate, other aminobenzoate esters with different substitution patterns on the aromatic ring or different ester groups can be used. nih.gov

Furthermore, the 4-acetylbenzoic acid can be replaced with other substituted benzoic acids or even different carboxylic acids altogether. The synthesis of related structures, such as 2-substituted 4H-3,1-benzoxazin-4-ones, can be achieved from N-acylanthranilic acids, which share a similar N-benzoyl moiety. researchgate.net The development of catalytic methods for the direct amidation of carboxylic acids and esters has greatly expanded the ability to synthesize diverse libraries of amide-containing molecules. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its ethyl group, the acetyl methyl group, and the two para-substituted benzene rings.

The aliphatic region would feature the characteristic signals of the ethyl ester group. A triplet at approximately 1.4 ppm would arise from the terminal methyl protons (-CH₃), coupled to the adjacent methylene (B1212753) protons. The methylene quartet (-O-CH₂-) would be expected to appear further downfield, around 4.4 ppm, due to the deshielding effect of the adjacent oxygen atom.

The aromatic region would be more complex, showing signals from two distinct para-substituted rings. The protons on the benzoate (B1203000) ring (protons H-c and H-d) would likely appear as two doublets. The protons ortho to the ester group (H-d) would be expected around 8.1 ppm, while the protons ortho to the amide nitrogen (H-c) would be shifted slightly upfield to around 7.8 ppm. Similarly, the protons of the acetylbenzoyl ring (protons H-a and H-b) would present as two doublets. The protons ortho to the acetyl group (H-a) would be the most deshielded, appearing around 8.1-8.2 ppm, while the protons ortho to the amide carbonyl (H-b) would be found around 8.0 ppm.

A sharp singlet for the acetyl methyl protons (-CO-CH₃) would be expected in the aliphatic region, likely around 2.6 ppm. A broad singlet corresponding to the amide proton (-NH-) is also anticipated, with a chemical shift that can vary but is typically found in the downfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.4 | Triplet |

| Acetyl (-CH₃) | ~2.6 | Singlet |

| Ethyl (-O-CH₂-) | ~4.4 | Quartet |

| Aromatic (H-c) | ~7.8 | Doublet |

| Aromatic (H-b) | ~8.0 | Doublet |

| Aromatic (H-d) | ~8.1 | Doublet |

| Aromatic (H-a) | ~8.1-8.2 | Doublet |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

The carbonyl carbons would be the most downfield signals. The ketone carbonyl (C=O) of the acetyl group is predicted to be near 198 ppm. The ester carbonyl (-COO-) would likely resonate around 165-167 ppm, and the amide carbonyl (-CONH-) is expected in a similar region, around 166 ppm.

The aromatic carbons would appear in the 118-145 ppm range. The carbons attached to the electron-withdrawing groups (ester, amide, and acetyl) would be deshielded, while those attached to the amide nitrogen would be more shielded.

The aliphatic carbons of the ethyl group would be found upfield. The methylene carbon (-O-CH₂-) is expected around 61 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, around 14 ppm. The acetyl methyl carbon would appear around 27 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~14 |

| Acetyl (-CH₃) | ~27 |

| Ethyl (-O-CH₂-) | ~61 |

| Aromatic Carbons | ~118-145 |

| Ester Carbonyl (-COO-) | ~165-167 |

| Amide Carbonyl (-CONH-) | ~166 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the ethyl methylene and methyl protons, as well as between the ortho-coupled protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the different functional groups. For instance, correlations would be expected from the ethyl methylene protons to the ester carbonyl carbon, and from the aromatic protons to the carbons in the adjacent ring through the amide linkage.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ would be indicative of the amide N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups would be observed just below 3000 cm⁻¹.

Carbonyl Stretches: This region would be particularly informative. The ketone C=O stretch is expected around 1680-1690 cm⁻¹. The amide I band (primarily C=O stretch) would appear around 1660-1670 cm⁻¹. The ester C=O stretch is anticipated at a higher frequency, around 1715-1730 cm⁻¹, as it is part of an α,β-unsaturated system.

Amide II Band: A strong band around 1530-1550 cm⁻¹ would correspond to the amide II vibration, which is a combination of N-H bending and C-N stretching.

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester group would be present in the 1300-1000 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Amide N-H Stretch | ~3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Ester C=O Stretch | ~1715-1730 |

| Ketone C=O Stretch | ~1680-1690 |

| Amide I (C=O) Stretch | ~1660-1670 |

| Amide II (N-H bend, C-N stretch) | ~1530-1550 |

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

In the FT-Raman spectrum of this compound, the aromatic ring C=C stretching vibrations would be expected to produce strong bands in the 1580-1620 cm⁻¹ region. The symmetric stretching of the carbonyl groups, particularly the ketone and ester, might also be prominent. The C-H stretching vibrations would also be observable. This technique would be particularly useful for confirming the vibrations of the carbon skeleton and the aromatic systems.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the spectrum is dictated by its extensive conjugated system, which includes two phenyl rings linked by an amide bridge, an acetyl group, and an ethyl ester group.

Analysis of Electronic Transitions in Conjugated Systems

The structure of this compound contains several chromophores (the benzene rings, the carbonyl groups of the acetyl and ester functions, and the amide group) that are conjugated, giving rise to characteristic electronic transitions. The primary transitions observed are π→π* and n→π*.

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive delocalization across the benzanilide (B160483) core and the attached acetyl and carboxyl groups results in strong absorption bands. For benzamide (B126), π→π* transitions are typically observed, and substitution on the phenyl ring can shift these bands. researchgate.net In the case of this compound, the conjugated system spanning both aromatic rings is expected to lead to intense π→π* transitions, likely appearing as strong absorption bands in the UV region. The presence of auxochromes like the amide and ester groups, and the acetyl chromophore, modifies the energy of these transitions.

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyls and the nitrogen of the amide) to a π* antibonding orbital. These transitions are typically observed at longer wavelengths than the most intense π→π* bands. The carbonyl groups in the acetyl, ester, and amide moieties are all capable of n→π* transitions.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption maxima (λmax) in a UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.net This effect is particularly pronounced for molecules like this compound, which possess polar functional groups.

π→π Transitions:* In polar solvents, the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by the solvent molecules. This increased stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ).

n→π Transitions:* For n→π* transitions, the ground state is more polar due to the lone pairs of electrons. Polar solvents, especially those capable of hydrogen bonding (like ethanol or water), can stabilize these non-bonding electrons in the ground state. youtube.com This stabilization increases the energy required to promote an electron to the π* orbital, leading to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ). sciencepublishinggroup.com

Therefore, when recording the UV-Vis spectrum of this compound, a shift to longer wavelengths for the main π→π* band and a shift to shorter wavelengths for the n→π* bands would be expected when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or dimethylformamide). researchgate.net

Table 1: Predicted Solvent Effects on the UV-Vis Absorption Maxima (λmax) of this compound

| Transition Type | Expected Shift in Polar Solvents | Reason |

|---|---|---|

| π→π* | Bathochromic (Red) Shift | Stabilization of the more polar π* excited state. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The analysis would involve dissolving the compound in a suitable solvent and infusing it into the ESI source.

The expected molecular ion in positive mode ESI-MS would be the protonated molecule, [M+H]⁺. Given the presence of several sites for protonation (the amide oxygen, ester carbonyl oxygen, and acetyl carbonyl oxygen), this ion is expected to be readily formed and observed. It is also common to observe adducts with alkali metal ions if salts are present, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step for unambiguous structural confirmation.

The molecular formula for this compound is C₁₈H₁₇NO₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the neutral molecule can be calculated. The protonated molecule [C₁₈H₁₈NO₄]⁺ would be observed by HRMS, and its experimental mass would be compared to the theoretical value to confirm the elemental formula with a high degree of confidence (typically within a few parts per million, ppm). mdpi.com

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₈H₁₇NO₄ | 311.11576 |

| Protonated Molecule [M+H]⁺ | [C₁₈H₁₈NO₄]⁺ | 312.12358 |

Prospective Research and Significance

The study of Ethyl 4-(4-acetylbenzamido)benzoate would contribute to the broader understanding of substituted benzamide-benzoate esters. Research into this compound could explore its potential in several areas:

Medicinal Chemistry: Given the prevalence of the benzamide (B126) scaffold in bioactive molecules, this compound could be a candidate for screening in various biological assays. The acetyl group could also serve as a handle for further derivatization to create a library of related compounds for structure-activity relationship studies.

Materials Science: The rigid, aromatic structure of the molecule suggests potential applications in the development of novel liquid crystals or polymers. The presence of both hydrogen bond donors and acceptors could lead to predictable self-assembly and interesting material properties.

Synthetic Chemistry: The synthesis and characterization of this compound would provide valuable data for chemists working on the development of new synthetic methodologies and the construction of complex molecular architectures.

Computational and Theoretical Investigations of Ethyl 4 4 Acetylbenzamido Benzoate

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR studies on related benzoylaminobenzoic acid derivatives have been conducted to understand their potential as antibacterial agents. nih.gov For instance, research on a series of these derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, has revealed important structural determinants for their inhibitory activity. nih.gov These studies have shown that increasing hydrophobicity, molar refractivity, and aromaticity, along with the presence of a hydroxyl group at a specific position, can enhance the inhibitory effect. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a particular position on the nucleus was found to decrease inhibitory activity. nih.gov

Similarly, the structure-activity relationships of novel procaine (B135) derivatives have been explored for their potential as intravenous anesthetics. nih.gov These investigations led to the identification of compounds with a higher therapeutic index (TI) and moderate lipophilicity (log D) compared to procaine. nih.gov For example, one of the most promising derivatives, compound 6h, exhibited a significantly better safety profile. nih.gov

QSPR analysis is another powerful tool used to predict the physicochemical properties of compounds based on their molecular structure. nih.gov This methodology is crucial in drug development for predicting properties like solubility, lipophilicity, and metabolic stability, thereby reducing the need for extensive experimental work. researchgate.net For example, QSPR studies on quinolone antibiotics have utilized topological indices to create curvilinear regression models (linear, quadratic, and cubic) to predict their properties. nih.gov

The development of QSAR and 3D-QSAR models for other complex molecules, such as benzo[c]phenanthridine (B1199836) analogues as anticancer agents, has demonstrated the predictive power of these techniques. nih.gov These models have been successfully used to design new analogues with potentially higher antitumor and topoisomerase I inhibitory activity. nih.gov

For Ethyl 4-(4-acetylbenzamido)benzoate and its analogues, a QSAR/QSPR study would typically involve the following steps:

Data Set Preparation: A series of structurally related analogues would be synthesized, and their biological activity (for QSAR) or a specific physicochemical property (for QSPR) would be measured.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

By applying such methodologies, it would be possible to predict the biological activities and physicochemical properties of new, unsynthesized analogues of this compound, thereby accelerating the discovery of compounds with desired characteristics.

The following table provides an illustrative example of physicochemical properties that could be used in a QSPR study for analogues of this compound.

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| Ethyl 4-acetylbenzoate | C11H12O3 | 192.21 | 1.9 |

| Ethyl 4-acetamidobenzoate | C11H13NO3 | 207.23 | 2.2 |

| Ethyl 4-aminobenzoate (B8803810) | C9H11NO2 | 165.19 | 1.9 |

| Ethyl 4-nitrobenzoate | C9H9NO4 | 195.17 | 2.3 |

Data sourced from PubChem and other chemical suppliers. nih.govnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Pharmacological and Biological Activity Profiling of Ethyl 4 4 Acetylbenzamido Benzoate and Its Structural Analogues

Investigation of Enzyme Inhibition Potential

The capacity of Ethyl 4-(4-acetylbenzamido)benzoate and its related structures to inhibit key enzymes has been a subject of scientific inquiry, particularly focusing on neuraminidase and soluble epoxide hydrolase.

Neuraminidase Inhibition Studies with Related Benzoate (B1203000) Derivatives

Derivatives of benzoic acid have been identified as potential inhibitors of the influenza virus, with some demonstrating inhibitory effects on the neuraminidase enzyme. researchgate.net Research into tri-substituted benzene (B151609) derivatives containing carboxylic acid, acetamido, and guanidine (B92328) groups has formed a basis for further investigation. However, the introduction of a fourth substituent to these benzene rings, in an attempt to engage an additional pocket within the neuraminidase enzyme, did not lead to improved efficacy. nih.gov In fact, these tetra-substituted benzene derivatives consistently showed poorer IC₅₀ values compared to their tri-substituted counterparts. nih.gov This suggests that the additional group may interfere with the optimal binding of the other three essential substituents. nih.gov

Neuraminidase inhibitors function by mimicking the natural substrate of the enzyme, sialic acid. youtube.com By binding to the active site of neuraminidase on budding viruses, these inhibitors block its enzymatic activity, preventing the release of new viral particles from the host cell and thus halting the spread of infection. youtube.com

Soluble Epoxide Hydrolase Inhibition Research on Benzoic Acid Hydrazide Derivatives

In the quest for novel treatments for cardiovascular and inflammatory diseases, inhibitors of soluble epoxide hydrolase (sEH) have emerged as a promising therapeutic strategy. nih.gov A series of 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated for their sEH inhibitory potential. nih.gov These compounds were designed with a hydrazide group as a novel secondary pharmacophore. nih.gov

The research demonstrated that many of the synthesized compounds possessed considerable in vitro sEH inhibitory activity. nih.gov Notably, one derivative, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, was identified as the most potent inhibitor from the series, exhibiting a 72% inhibition of the sEH enzyme. nih.gov This highlights the potential of the benzamide (B126) scaffold in developing effective sEH inhibitors.

Table 1: sEH Inhibition by Benzoic Acid Hydrazide Derivatives

| Compound Name | Inhibition Percentage (%) |

|---|

Mechanistic Investigations at the Enzymatic Level

The mechanism of action for neuraminidase inhibitors involves competitive binding to the enzyme's active site, which is crucial for the release of progeny virions from infected cells. youtube.com These inhibitors are designed to mimic the transition state of the sialic acid substrate, thereby blocking the cleavage of sialic acid residues on the host cell surface and preventing viral propagation. youtube.com

For soluble epoxide hydrolase inhibitors, molecular modeling studies have been instrumental in understanding their binding modes. For instance, docking studies with 4-benzamidobenzoic acid hydrazide derivatives have helped to rationalize their inhibitory activity. nih.gov In other related inhibitor classes, detailed kinetic studies have revealed mechanisms such as reversible, noncompetitive inhibition. frontiersin.org Some inhibitors exhibit time-dependent behavior, suggesting a two-step binding process that can lead to more potent and prolonged inhibition. frontiersin.org

Antimicrobial Activity Evaluation (In Vitro Studies)

The antimicrobial properties of this compound analogues have been assessed against a variety of bacterial and fungal strains, revealing a spectrum of activity.

Antibacterial Screening against Gram-Positive and Gram-Negative Bacteria

Benzamide and related derivatives have demonstrated a wide range of biological activities, including antibacterial effects. nanobioletters.com For instance, certain N-benzamide derivatives have shown significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com

In a study of benzimidazole (B57391) derivatives, which share structural similarities with the benzamide core, several compounds exhibited notable antibacterial activity. mdpi.com For example, one derivative was highly active against Bacillus cereus. mdpi.com Another study on newly synthesized carbazole (B46965) derivatives showed effective growth inhibition of Staphylococcus aureus, with some compounds causing over 60% inhibition at a concentration of 16 µg/mL. nih.gov However, Gram-negative bacteria like E. coli and Pseudomonas aeruginosa were generally more resistant to these carbazole derivatives. nih.govnih.gov

A Schiff base synthesized from ethyl-4-aminobenzoate, a close structural relative of the title compound, was tested for its antibacterial properties. The study, however, did not report significant activity against the tested bacterial strains, Bacillus subtilis and Enterobacter. researchgate.net

Table 2: Antibacterial Activity of Selected Structural Analogues

| Compound Class | Bacterial Strain | Activity |

|---|---|---|

| N-Benzamide Derivatives | Bacillus subtilis | Zone of inhibition: 25 mm; MIC: 6.25 µg/mL nanobioletters.com |

| N-Benzamide Derivatives | Escherichia coli | Zone of inhibition: 31 mm; MIC: 3.12 µg/mL nanobioletters.com |

| Benzimidazole Derivative | Bacillus cereus | Highly active (inhibition zone > 12 mm) mdpi.com |

| Carbazole Derivatives | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL nih.gov |

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate | Bacillus subtilis | Not specified as significant researchgate.net |

Antifungal Efficacy against Fungal Species

The antifungal potential of benzamide and its analogues has also been a focus of research. nanobioletters.com Studies on benzimidazole derivatives have shown that they can be more potent than related benzotriazole (B28993) compounds against various fungi. nih.gov Certain benzimidazole compounds were effective against Aspergillus species and dermatophytes. nih.gov Similarly, some newly synthesized benzimidazole derivatives have demonstrated good antifungal activity, as determined by the well diffusion method. tandfonline.com

A study on a Schiff base derived from ethyl-4-aminobenzoate, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, revealed its antifungal properties. researchgate.net This compound was found to be relatively active against Fusarium oxysporum f. sp. cubense, the pathogen responsible for Panama disease in bananas. researchgate.net In contrast, some other tested benzimidazole derivatives were found to be inactive against Saccharomyces cerevisiae and Aspergillus niger. mdpi.com

Table 3: Antifungal Activity of Selected Structural Analogues

| Compound/Compound Class | Fungal Species | Activity |

|---|---|---|

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Fusarium oxysporum f. sp. cubense | Relatively active researchgate.net |

| Benzimidazole Derivatives | Aspergillus species | MIC: 16-256 µg/ml nih.gov |

| Benzimidazole Derivatives | Dermatophytes | MIC: 0.5-256 µg/ml nih.gov |

| Benzimidazole Derivatives | Saccharomyces cerevisiae | Inactive mdpi.com |

Antioxidant Activity Assessment

The evaluation of the antioxidant potential of chemical compounds is a critical step in the discovery of new therapeutic agents, as oxidative stress is implicated in the pathogenesis of numerous diseases. While direct experimental data on the antioxidant activity of this compound is not extensively available in the public domain, the antioxidant properties of its structural analogues and related compounds have been investigated, providing insights into its potential activity.

Derivatives of 4-aminobenzoic acid (PABA), a core structural component of the target molecule, have been a subject of interest for their antioxidant capabilities. For instance, the acetylation of certain compounds has been shown to modulate their antioxidant effects. A study on cinnamic acid, a related aromatic carboxylic acid, demonstrated that its acetylation slightly enhanced its antioxidant activity, with the acetyl derivative showing an IC50 value of 0.16 µg/mL in a DPPH assay, compared to 0.18 µg/mL for the parent acid. biomedres.us This suggests that the acetyl group in this compound might influence its radical scavenging properties.

Furthermore, studies on other related esters have provided evidence of antioxidant potential. Ethyl 3,4,5-trihydroxybenzoate, also known as gallic acid ethyl ester, has demonstrated promising antioxidant activity with a half-maximal inhibitory concentration (IC50) of 20.3 ± 2.65 μg/mL in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. phcog.com The presence of the ethyl ester group is a shared feature with the target compound.

Investigations into more complex heterocyclic derivatives containing structural motifs similar to this compound have also yielded pertinent data. For example, certain 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives have been synthesized and evaluated for their radical scavenging activities. nih.gov One such derivative exhibited a notable DPPH scavenging effect with an IC50 value of 0.183 μM. nih.gov While these compounds are structurally distinct, they highlight that molecules of similar complexity can possess significant antioxidant capacity.

The antioxidant activity of various compounds is often assessed using the DPPH radical scavenging assay, with the results expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The table below presents the antioxidant activity of some compounds structurally related to this compound.

| Compound/Derivative Class | Assay | IC50 Value |

| Acetyl derivative of Cinnamic Acid | DPPH | 0.16 µg/mL |

| Cinnamic Acid | DPPH | 0.18 µg/mL |

| Ethyl 3,4,5-trihydroxybenzoate | DPPH | 20.3 ± 2.65 µg/mL |

| 4-[(6-chlorobenzo[d]thiazol-2-ylimino)methyl]phenol (4c) | DPPH | 0.183 µM |

Exploration of Other Potential Biological Activities from Analogues

Structural analogues of this compound have been explored for a variety of biological activities beyond antioxidant effects, revealing a landscape of potential therapeutic applications. These investigations have primarily focused on cytotoxic and enzyme inhibitory activities.

Cytotoxic Activity

A significant area of investigation for benzamide derivatives has been in the field of oncology. Analogues of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. For example, a series of 2-amino-1,4-naphthoquinone-benzamides, which share the benzamide moiety, were synthesized and evaluated for their ability to induce apoptosis in cancer cells. nih.gov Several of these compounds exhibited remarkable potency, with IC50 values in the sub-micromolar range, indicating a high degree of cytotoxicity towards cancer cells. nih.gov For instance, one of the aniline (B41778) derivatives was found to be approximately 78.75 times more potent than the standard anticancer drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov

Similarly, Schiff bases derived from 4-aminobenzoic acid have been shown to possess notable cytotoxicity against the HepG2 cancer cell line, with some derivatives exhibiting IC50 values of 15.0 µM or better. nih.gov These findings underscore the potential of the broader structural class to which this compound belongs as a source for the development of new anticancer agents.

Cytotoxic Activity of Selected Analogues

| Compound/Analogue Class | Cell Line | IC50 Value |

|---|---|---|

| 2-amino-1,4-naphthoquinone-benzamide (aniline derivative 5e) | MDA-MB-231 (Breast Cancer) | 0.4 µM |

| 2-amino-1,4-naphthoquinone-benzamide (3-nitroaniline derivative 5l) | MDA-MB-231 (Breast Cancer) | 0.4 µM |

Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism for many therapeutic drugs. Analogues of this compound have been investigated as inhibitors of several important enzymes.

Notably, N-substituted 4-(2-aminoethyl)benzenesulfonamides have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms. nih.govresearchgate.net These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Several of these sulfonamide derivatives displayed powerful inhibitory potency against the tumor-associated CA IX and CA XII isoforms, with inhibition constants (K(I)) in the low nanomolar range, surpassing the activity of some clinically used inhibitors. nih.govresearchgate.net

In another line of research, novel N-substituted sulfonyl amides that incorporate a 1,3,4-oxadiazole (B1194373) structural motif have been found to be highly potent inhibitors of both acetylcholinesterase (AChE) and carbonic anhydrases. nih.gov AChE inhibitors are used in the management of Alzheimer's disease. The dual-target inhibition by these compounds suggests their potential for complex therapeutic challenges. These derivatives exhibited K(I) values in the nanomolar range against AChE and both hCA I and hCA II isoforms. nih.gov

Furthermore, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been evaluated for their inhibitory potential against AChE and α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment. juniperpublishers.com Some of these compounds showed good inhibitory activity against both enzymes, with IC50 values in the micromolar range. juniperpublishers.com

Enzyme Inhibitory Activity of Selected Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Constant (K(I) / IC50) |

|---|---|---|

| N-substituted 4-(2-aminoethyl)benzenesulfonamides (Cationic character) | hCA IX | 5.9 nM (K(I)) |

| N-substituted 4-(2-aminoethyl)benzenesulfonamides (Cationic character) | hCA XII | 4.0 nM (K(I)) |

| N-substituted sulfonyl amides with 1,3,4-oxadiazole | Acetylcholinesterase (AChE) | 23.11–52.49 nM (K(I)) |

| N-substituted sulfonyl amides with 1,3,4-oxadiazole | hCA I | 18.66–59.62 nM (K(I)) |

| N-substituted sulfonyl amides with 1,3,4-oxadiazole | hCA II | 9.33–120.80 nM (K(I)) |

| N-(n-heptyl)-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5g) | Acetylcholinesterase (AChE) | 92.13 ± 0.15 µM (IC50) |

These findings collectively suggest that while this compound itself has not been extensively profiled, its structural analogues possess a rich and diverse pharmacology, indicating that the parent compound could be a valuable scaffold for the development of novel therapeutic agents with potential applications in oncology, neurodegenerative diseases, and metabolic disorders.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the Acetyl Group and Benzamido Linkage

The acetyl group and the benzamido linkage are central to the chemical architecture of Ethyl 4-(4-acetylbenzamido)benzoate, and their modification can profoundly impact biological activity. The acetyl group, with its carbonyl function, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets. Research on other acetophenones has shown that the acetyl group can be a key contributor to binding affinity. researchgate.net

Systematic modifications to the acetyl group could involve:

Alkylation: Replacing the methyl of the acetyl group with larger alkyl chains (ethyl, propyl, etc.) to probe for steric tolerance in the binding pocket.

Fluorination: Introducing fluorine atoms to the methyl group can alter its electronic properties and metabolic stability.

Conversion to other functional groups: Transforming the acetyl group into an alcohol, an oxime, or a hydrazone introduces different hydrogen bonding patterns and geometries.

The benzamido linkage provides a rigid scaffold and maintains the spatial orientation of the two aromatic rings. The amide bond itself is a crucial site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. mdpi.com The stability of the amide bond is also a significant factor in the molecule's pharmacokinetic profile. mdpi.com Modifications to the benzamido linkage, such as altering its stereoelectronics and donor-acceptor interactions, can modulate the pharmacokinetic properties of the resulting compounds. mdpi.com

Role of the Ester Moiety in Modulating Biological Activity

The primary roles of the ester moiety in this context are likely to be:

Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Metabolic liability: The ester bond is susceptible to hydrolysis by esterases, which can be a mechanism for drug activation or deactivation. acs.org The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester.

Receptor interactions: In some cases, the ester group itself may be involved in direct interactions with the biological target. However, often the esterification of a carboxylic acid leads to a loss of biological activity, indicating the importance of the free carboxyl group for interactions such as hydrogen bonding or salt bridge formation. drugdesign.org

The following table illustrates the potential impact of modifying the ester moiety on the compound's properties:

| Modification of Ester Moiety | Potential Impact on Properties |

| Varying the alkyl chain length (e.g., methyl, propyl, butyl) | Alters lipophilicity and rate of enzymatic hydrolysis. |

| Introducing bulky groups (e.g., tert-butyl) | May hinder enzymatic hydrolysis, increasing metabolic stability. |

| Replacement with other functional groups (e.g., amides, thioesters) | Changes the electronic and steric properties, affecting binding and metabolism. |

Influence of Aromatic Ring Substitutions on Compound Efficacy

The two aromatic rings in this compound provide a scaffold for a variety of intermolecular interactions with biological targets, including π-π stacking, hydrophobic interactions, and van der Waals forces. mdpi.com The electronic nature and position of substituents on these rings can dramatically influence the compound's efficacy. The introduction of different substituents can modulate the electronic properties, selectivity, and solubility of the drug molecule. mdpi.com

Substituent effects can be broadly categorized as:

Electronic effects: Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) decrease electron density and can favor interactions with electron-rich sites.

Steric effects: The size and shape of substituents can influence how the molecule fits into its binding site. Bulky groups may either enhance binding by filling a hydrophobic pocket or reduce activity through steric hindrance.

The following table summarizes the general effects of different types of substituents on the aromatic rings:

| Substituent Type | Example | General Effect on Aromatic Ring | Potential Impact on Efficacy |

| Electron-Donating | -OH, -OCH3, -NH2 | Increases electron density (activating) | May enhance binding to electron-deficient sites. Can be sites for metabolism. |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density (deactivating) | May enhance binding to electron-rich sites. Can alter pKa and metabolic stability. |

| Halogens | -F, -Cl, -Br | Inductive electron withdrawal, weak resonance donation | Can increase lipophilicity and membrane permeability. May form halogen bonds. |

| Alkyl Groups | -CH3, -C2H5 | Weakly electron-donating, increases steric bulk | Can fill hydrophobic pockets in the binding site. |

Studies on related benzanilide (B160483) structures have shown that the nature and position of substituents on both aromatic rings are critical for their biological activity, including their action as enzyme inhibitors and potassium channel activators. nih.govnih.gov

Rational Design Principles for Enhanced Bioactivity

Based on the SAR insights, several rational design principles can be formulated to guide the development of more potent and selective analogues of this compound. Rational drug design leverages knowledge of the target's structure and the SAR of a chemical series to move from a hit compound to a lead and, ultimately, to a drug candidate. bioexcel.eu

Key principles for the rational design of analogues include:

Target-specific modifications: Once a biological target is identified, its structure can be used to guide modifications. For example, if the acetyl group binds in a small, polar pocket, modifications should focus on maintaining or enhancing polarity while respecting the size constraints.

Bioisosteric replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties without losing the desired biological activity. For instance, the acetyl group could be replaced with a cyano or a sulfonyl group to explore different electronic and steric profiles.

Conformational constraint: Introducing rigidity into the molecule, for example, by cyclizing parts of the structure, can lock it into a more bioactive conformation, potentially increasing affinity and selectivity for the target.

Improving pharmacokinetic properties: Modifications can be made specifically to improve absorption, distribution, metabolism, and excretion (ADME) properties. This could involve introducing polar groups to increase solubility or modifying metabolically labile sites to increase half-life.

The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can further refine the design process, allowing for the in silico screening of virtual compounds before their synthesis and biological evaluation. mdpi.com

Potential Research Applications and Future Directions for Ethyl 4 4 Acetylbenzamido Benzoate

Prospects in Chemical Biology and Probe Development

The structure of Ethyl 4-(4-acetylbenzamido)benzoate makes it an interesting candidate for development as a chemical probe. The terminal acetyl group and the ethyl ester provide handles for chemical modification. For instance, the acetyl group's methyl could be functionalized to attach reporter molecules such as fluorophores, biotin, or photo-cross-linkers. Such modifications would enable the use of this compound to study biological systems, for example, by tracking its localization within cells or identifying its binding partners.

Potential in Medicinal Chemistry Lead Optimization (Non-Clinical)

In the realm of non-clinical medicinal chemistry, this compound presents a promising scaffold for lead optimization. The process of optimizing a lead compound involves systematically modifying its chemical structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.

Drawing parallels from studies on similar structures, such as ethyl 6-aminonicotinate acyl sulfonamides which are potent antagonists of the P2Y12 receptor, a systematic structure-activity relationship (SAR) study could be undertaken nih.gov. Modifications could include:

Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups to explore the impact on binding affinity and cell permeability.

Modifying the acetyl group: The ketone could be reduced to an alcohol, converted to an oxime, or replaced with other functional groups to alter hydrogen bonding capabilities.

Substitution on the aromatic rings: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) on either of the benzene (B151609) rings could significantly impact electronic properties and binding interactions. For instance, the synthesis of ethyl 4-(3-chlorobenzamido)benzoate has been reported, indicating the feasibility of such modifications scilit.com.

Hit-to-lead optimization of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase (B570770) inhibitors has also been successfully demonstrated, providing a methodological template for exploring the potential of this compound derivatives against various enzymatic targets nih.gov.

Emerging Areas of Application in Organic Chemistry and Materials Science

The molecular structure of this compound suggests potential applications in materials science, particularly in the development of novel organic materials.

Organogelators: Related bifunctional molecules containing amide and ester groups have been shown to act as organogelators, capable of immobilizing non-polar liquids to form semi-solid materials mdpi.com. These organogels have potential applications in areas such as oil spill remediation mdpi.com. The combination of hydrogen bonding (amide N-H and C=O), π-π stacking (aromatic rings), and dipole-dipole interactions in this compound could facilitate the self-assembly into fibrous networks, which is a key characteristic of organogelators. Research into a related compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has shown its potential as a gelator for oil and fuels mdpi.com.

Polymer Chemistry: Aromatic polyamides are known for their high-temperature resistance and excellent mechanical properties, finding use in advanced composites and structural adhesives researchgate.net. The amide linkage in this compound makes it a potential monomer or building block for the synthesis of new polymers with tailored properties. The acetyl and ester groups could be chemically modified to create cross-linking sites or to tune the solubility and thermal characteristics of the resulting polymers.

Future Research Avenues and Methodological Advancements

To fully unlock the potential of this compound, several future research avenues can be pursued.

Synthesis and Characterization: A primary step would be the development of efficient and scalable synthetic routes to produce this compound and its derivatives. While syntheses for structurally related compounds like ethyl 4-(butylamino)benzoate and ethyl 4-(3-benzoylthioureido)benzoate have been described, optimizing a protocol for this specific molecule is crucial 2017erp.comresearchgate.net. Following synthesis, thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and understand its solid-state packing.

Screening for Biological Activity: A logical next step would be to perform high-throughput screening of this compound and a library of its derivatives against a wide range of biological targets, including enzymes and receptors implicated in various diseases. Benzoate (B1203000) derivatives have been explored for the prevention and treatment of neurodegenerative diseases like Alzheimer's, suggesting a potential area of investigation google.com.

Investigation of Material Properties: Future studies should focus on systematically investigating the self-assembly and gelation properties of this compound in different organic solvents. The effects of structural modifications on the resulting material properties would be a key area of research.

Computational Modeling: In parallel with experimental work, computational studies could be employed to predict the binding modes of these molecules with biological targets and to understand the intermolecular forces driving self-assembly in the formation of materials.

Interactive Data Table: Potential Research Directions

| Research Area | Specific Focus | Rationale based on Structural Features |

| Chemical Biology | Development of Chemical Probes | Acetyl and ester groups allow for attachment of reporter tags. Aromatic core can interact with biological macromolecules. |

| Medicinal Chemistry | Lead Optimization Scaffold | Amide, ester, and ketone groups offer multiple points for chemical modification to improve drug-like properties. |

| Materials Science | Organogelators | Amide and aromatic rings can participate in hydrogen bonding and π-π stacking, leading to self-assembly. |

| Polymer Chemistry | Monomer Synthesis | Amide linkage and functionalizable end groups make it a candidate for creating novel polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.